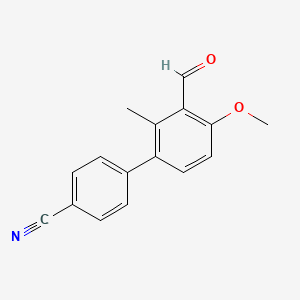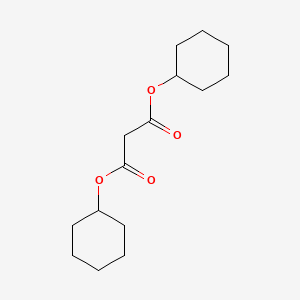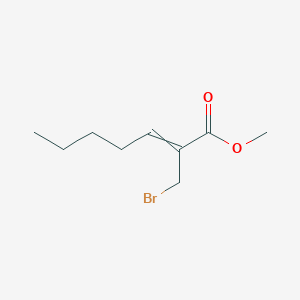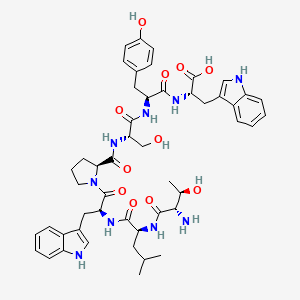![molecular formula C15H12Br2N2O4S2 B14181252 2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) CAS No. 919492-47-0](/img/structure/B14181252.png)
2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) is a complex organic compound characterized by its unique structure, which includes two bromopyridine rings connected by a methylenebis(sulfonylethene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) typically involves a multi-step process. One common method includes the reaction of 6-bromopyridine with a sulfonyl chloride derivative under basic conditions to form the sulfonylethene intermediate. This intermediate is then reacted with formaldehyde to introduce the methylene bridge, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by the bromopyridine rings, which can form strong interactions with the target molecules. The sulfonylethene bridge may also play a role in stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used in rubber and plastic industries.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another antioxidant with similar applications.
6,6-Methylenebis(2-tert-butyl-4-methylphenol): Used for its oxidation stability in various industrial applications.
Uniqueness
2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) is unique due to its dual bromopyridine structure and the presence of a sulfonylethene bridge. This combination imparts distinct chemical properties, making it suitable for specific applications in research and industry that similar compounds may not be able to fulfill .
Properties
CAS No. |
919492-47-0 |
|---|---|
Molecular Formula |
C15H12Br2N2O4S2 |
Molecular Weight |
508.2 g/mol |
IUPAC Name |
2-bromo-6-[2-[2-(6-bromopyridin-2-yl)ethenylsulfonylmethylsulfonyl]ethenyl]pyridine |
InChI |
InChI=1S/C15H12Br2N2O4S2/c16-14-5-1-3-12(18-14)7-9-24(20,21)11-25(22,23)10-8-13-4-2-6-15(17)19-13/h1-10H,11H2 |
InChI Key |
LQNMNWMBIHBRGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C=CS(=O)(=O)CS(=O)(=O)C=CC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol](/img/structure/B14181171.png)
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)




![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)




![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)


